molecular formula C6H15NO2 B1376173 3-Amino-4-methoxy-3-methylbutan-1-ol CAS No. 1376105-62-2

3-Amino-4-methoxy-3-methylbutan-1-ol

Cat. No. B1376173
M. Wt: 133.19 g/mol
InChI Key: OSKKFJANHDTOGL-UHFFFAOYSA-N
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Description

“3-Amino-4-methoxy-3-methylbutan-1-ol” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .


Synthesis Analysis

The synthesis of “3-Amino-4-methoxy-3-methylbutan-1-ol” is traditionally challenging to access. This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method .


Molecular Structure Analysis

The molecular structure of “3-Amino-4-methoxy-3-methylbutan-1-ol” can be represented by the InChI code: 1S/C6H15NO2.ClH/c1-6(7,3-4-8)5-9-2;/h8H,3-5,7H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound “3-Amino-4-methoxy-3-methylbutan-1-ol” has a molecular weight of 169.65 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Specific Amino Acids and Peptides : The compound has been used in the synthesis of unique amino acids like Adda, found in cyanobacterial hepatotoxins. This process involved the oxidation and linkage of related compounds to synthesize complex amino acids (Namikoshi et al., 1989).

  • Involvement in Organic Reactions : It participates in specific organic reactions like the Graf–Ritter reaction to form specialized organic compounds, useful in further chemical syntheses (Glushkov et al., 2021).

  • Metabolic Studies : This compound has been synthesized for studies related to the metabolism of drugs, providing insights into the metabolic pathways and stereochemistry of pharmaceuticals (Shetty & Nelson, 1988).

  • Analytical Chemistry Applications : The oxidation of certain compounds containing 3-Amino-4-methoxy-3-methylbutan-1-ol leads to products like MMPB, useful in the quantification of toxins in environmental samples (Wu et al., 2009).

Pharmaceutical and Biomedical Research

  • Development of Medicinal Compounds : The compound has been synthesized for the development of potential medicinal compounds, contributing to the field of pharmaceutical chemistry (Mattei et al., 2011).

  • Role in Biofuel Production : Its derivatives have been studied for use in biofuel production, demonstrating the versatility of this compound in renewable energy research (Bastian et al., 2011).

Environmental and Analytical Implications

  • Detection in Environmental Samples : Research has focused on detecting derivatives of 3-Amino-4-methoxy-3-methylbutan-1-ol in various environmental contexts, such as in treated drinking water, highlighting its relevance in environmental health studies (Jobst et al., 2011).

  • Analyzing Chemical Reactions in the Environment : Studies have been conducted on the reaction kinetics of compounds containing this molecule with environmental implications, such as the formation of by-products in water treatment processes (Wu et al., 2008).

Safety And Hazards

“3-Amino-4-methoxy-3-methylbutan-1-ol” is classified as a combustible liquid. It may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

3-amino-4-methoxy-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(7,3-4-8)5-9-2/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKKFJANHDTOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methoxy-3-methylbutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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